molecular formula C16H20OSi B3059000 Silanol, (1,1-dimethylethyl)diphenyl- CAS No. 93547-88-7

Silanol, (1,1-dimethylethyl)diphenyl-

Cat. No. B3059000
CAS RN: 93547-88-7
M. Wt: 256.41 g/mol
InChI Key: UNAYGNMKNYRIHL-UHFFFAOYSA-N
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Description

Silanol, (1,1-dimethylethyl)diphenyl-, also known as tert-Butyldiphenylsilanol, is an organic compound that belongs to the class of silanols . It has a molecular formula of C16H20OSi and a molecular weight of 256.42 g/mol .


Molecular Structure Analysis

The molecular structure of Silanol, (1,1-dimethylethyl)diphenyl- consists of a silicon atom bonded to a hydroxyl group and two phenyl groups, as well as a tert-butyl group . The InChI code for this compound is 1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 .


Physical And Chemical Properties Analysis

Silanol, (1,1-dimethylethyl)diphenyl- is a solid at room temperature . It is stored under an inert atmosphere .

Scientific Research Applications

Surface Chemistry and Silica Hydroxylation

Silanol groups play a crucial role in the surface chemistry of amorphous silica, influencing various properties such as adsorption, catalysis, and chemical modification. The hydroxylation of silica surfaces is fundamental to understanding these interactions, with processes like dehydration, dehydroxylation, and rehydroxylation being key to modifying surface properties. The Zhuravlev model provides insights into the concentration and distribution of silanol and siloxane groups on silica surfaces, contributing significantly to the field of surface chemistry and its applications in adsorption, catalysis, and other areas (L. T. Zhuravlev, 2000).

Chromatography and Separation Sciences

The presence of silanol groups on silica surfaces can impact reversed-phase separations in chromatography, particularly affecting the retention and performance with basic molecules. Understanding the interactions between solutes and silanol groups can improve chromatographic separations, making this area of research essential for analytical chemistry applications (G. Cox, 1993).

Catalysis and Organic Synthesis

Silanol groups can influence the activity of catalysts and the progression of organic reactions. Research into the use of silanols and related compounds in catalysis and as enzyme mimics, such as glutathione peroxidase, opens up new avenues for drug design and organic synthesis, making these compounds valuable in medicinal chemistry and biochemistry (Marco Dalla Tiezza et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mechanism of Action

Target of Action

Tert-Butyldiphenylsilanol primarily targets alcohols . It acts as a protecting group for alcohols, which plays a crucial role in various synthetic transformations in organic chemistry .

Mode of Action

The compound interacts with its targets (alcohols) through a process called silylation . This involves the use of an electrophilic source of tert-butyldiphenylsilanol, such as its triflate or less reactive chloride, along with a mild base . The silylation process is facilitated by catalysts such as DMAP or imidazole .

Biochemical Pathways

The primary biochemical pathway affected by tert-butyldiphenylsilanol is the silylation of alcohols . This process results in the formation of silyl ethers, which are stable and resistant to various conditions or synthetic transformations in organic chemistry . The silylation process is selective, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .

Result of Action

The primary result of tert-butyldiphenylsilanol’s action is the formation of protected alcohols . These protected alcohols (silyl ethers) are resistant to various conditions, making them suitable for use in a variety of synthetic transformations in organic chemistry .

Action Environment

The action of tert-butyldiphenylsilanol is influenced by various environmental factors. For instance, the silylation process is carried out in acetonitrile at temperatures ranging from 24 to 40°C . The compound’s stability and efficacy can also be affected by the pH of the environment .

properties

IUPAC Name

tert-butyl-hydroxy-diphenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAYGNMKNYRIHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345922
Record name Silanol, (1,1-dimethylethyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93547-88-7
Record name Silanol, (1,1-dimethylethyl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromopentane (1.0 mL, 8.1 mmol, 1 eq) and Ph3P (2.32 g, 8.8 mmol, 1.1 eq) in anhydrous CH3CN (6 mL) under N2 was refluxed for 20 h. The reaction mixture was concentrated in vacuo and the crude product was chromatographed (SiO2, 3×20 cm, 10% EtOAc/hexanes-50% iPrOH/EtOAc, gradient elution) to afford phosphonium salt (3.27 g, 98%) as a white foam; 1H NMR (CDCl3, 400 MHz) δ 7.84-7.73 (m, 9H), 7.69-7.65 (m, 6H), 3.78-3.71 (m, 2H), 1.58-1.57 (m, 4H), 1.25 (s, 2H, J=7.2 Hz), 0.78 (t, 3H, J=7.3 Hz); 13C NMR (CDCl3, 100 MHz) δ 134.9 (3, d, J=2 Hz), 133.6 (6, d, J=10 Hz), 130.4 (6, d, J=12 Hz), 118.3 (3, d, J=86 Hz), 32.3 (d, J=15 Hz), 22.9, 22.3, 22.2 (d, J=3 Hz), 13.6; IR (film) νmax 3405, 2921, 2864, 1438, 1112, 996, 749, 723, 690 cm−1; ESI (M−Br+) 333. A solution of phosphonium salt (3.2 g, 7.74 mmol, 1.1 eq) in anhydrous THF (60 mL) under N2 at −78° C. was treated with n-BuLi (2.0M, 7.0 mL, 14.0 mmol, 2.0 eq). The reaction mixture was warmed to 25° C. and allowed to stir for 10 min. The reaction was recooled to −78° C. and treated with a solution of 2-cyanobenzaldehyde (0.9119 g, 6.95 mmol, 1 eq) in anhydrous THF (15 mL). The reaction mixture was then warmed to 25° C. and stirred for 1 h before an aqueous solution of saturated NH4Cl (100 mL) was added. The aqueous layer was extracted with EtOAc (3×100 mL) and the organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (SiO2, 6×20 cm, 0-5% EtOAc/hexanes, gradient elution) to afford CN-alkene (0.9796 g, 76%) as a clear oil (mixture of E/Z isomers); 1H NMR (CDCl3, 400 MHz) δ 7.64-7.22 (m, 4H), [6.72 (d, J=15.7 Hz)+6.59 (d, J=11.6 Hz)][1H], [6.41 (dt, J=15.7, 7.0 Hz)+5.90 (dt, J=11.6, 7.5 Hz)][1H], [2.27 (qd, J=7.6, 1.4 Hz)+2.21 (qd, J=7.3, 1.7 Hz)][2H], 1.50-1.20 (m, 4H), [0.91 (t, J=7.2 Hz)+0.84 (t, J=7.2 Hz)][3H]; 13C NMR (CDCl3, 100 MHz) δ 141.3, 141.2, 137.4, 136.8, 132.8, 132.7, 132.6, 132.2, 129.4, 126.8, 125.8, 125.3, 125.0, 118.1, 118.0, 112.2, 110.4, 32.8, 31.6, 31.1, 28.4, 22.2, 13.9, 13.8; IR (film) νmax 2957, 2928, 2858, 2224, 1647, 1596, 1478, 1466, 1448, 966, 759 cm−1; FABHRMS (NBA-NaI) m/z 186.1285 (C13H15N+H+ requires 186.1283). A solution of CN-alkene (0.9394 g, 5.1 mmol, 1 eq) in anhydrous toluene (10 mL) under N2 at 0° C. was treated with DIBAL (1M, 5.6 mL, 5.6 mmol, 1.1 eq). The reaction mixture was stirred for 5 min before an aqueous saturated solution of NH4Cl (60 mL) was added. The mixture was stirred at 25° C. for 15 min before the aqueous layer was extracted with EtOAc (3×60 mL). The organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (SiO2, 4×20 cm, 0-4% EtOAc/hexanes, gradient elution) to afford CHO-alkene (0.86 g, 91%) as a clear oil (mixture of E/Z isomers); 1H NMR (CDCl3, 400 MHz) δ [10.26+10.22][s, 1H], [7.87 (dd, J=7.8, 1.4 Hz)+7.77 (dt, J=7.6, 0.9 Hz)][1H], 7.54-7.23 (m, 3H), [7.15 (dt, J=15.6, 1.5 Hz)+6.77 (d, J=11.5 Hz)][1H], [6.13 (dt, J=15.6, 6.9 Hz) +5.90 (dt, J=11.5, 7.5 Hz)][1H], [2.26 (qd, J=7.5, 1.5 Hz)+2.03 (qd, J=7.3, 1.6 Hz)][2H], 1.50-1.18 (m, 4H), [0.91 (t, J=7.3 Hz)+0.79 (t, J=7.3 Hz)][3H]; 13C NMR (CDCl3, 100 MHz) δ 192.4, 141.0, 137.5, 136.2, 133.6, 133.5, 132.5, 130.5, 130.4, 128.4, 127.4, 127.1, 126.9, 125.6, 125.1, 33.0, 31.4, 31.2, 28.1, 22.21, 22.16, 13.9, 13.8; IR (film) νmax 2957, 2928, 2871, 1695, 1597, 1566, 1480, 1466, 1451, 1389, 1289, 1196, 968, 762 cm−1; FABHRMS (NBA-NaI) m/z 189.1280 (C13H16O+H+ requires 189.1279). A solution of 5-bromo-pentanol (0.9889 g, 5.9 mmol, 1 eq) in anhydrous CH2Cl2 (20 mL) under N2at 25° C. was treated with anhydrous Et3N (1.0 mL, 7.2 mmol, 1.2 eq), TBDPSCl (1.7 mL, 6.5 mmol, 1.1 eq) and DMAP (0.23 g, 1.9 mmol, 0.3 eq). The reaction mixture was stirred for 2 h before an aqueous solution of saturated NH4Cl (100 mL) was added. The aqueous layer was extracted with EtOAc (3×100 mL) and the organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (SiO2, 5×20 cm, 0-20% EtOAc/hexanes, gradient elution) to afford TBDPSOH (2.35 g, 98%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ 7.66-7.60 (m, 4H), 7.44-7.33 (m, 6H), 3.64 (t, 2H, J=6.1 Hz), 3.37 (t, 2H, J=6.9 Hz), 1.82 (p, 2H, J=7.3 Hz), 1.59-1.45 (m, 4H), 1.03 (s, 9H); 13C NMR (CDCl3, 100 MHz) δ 135.6, 129.6, 127.6, 127.5, 63.5, 33.9, 32.5, 31.6, 26.8, 24.5, 19.2; IR (film) νmax 3069, 2930, 2856, 2359, 1470, 1427, 1389, 1106, 822, 738, 700 cm−1; FABHRMS (NBA-CsI) m/z 537.0235 (C21H29OSiBr+Cs+ requires 537.0225). A solution of TBDPSOH(2.35 g, 5.8 mmol, 1 eq) and Ph3P (1.67 g, 6.4 mmol, 1.1 eq) in anhydrous CH3CN (6 mL) under N2 was refluxed for 22 h. The reaction mixture was concentrated in vacuo and the crude product was chromatographed (SiO2, 5×20 cm, 20% EtOAc/hexanes-50% iPrOH/EtOAc, gradient elution) to afford TBDPSphosphonium salt (2.82 g, 73%) as a white foam; 1H NMR (CDCl3, 400 MHz) δ 7.84-7.72 (m, 9H), 7.67-7.62 (m, 6H), 7.58-7.55 (m, 4H), 7.38-7.29 (m, 6H), 3.84 (m, 2H), 3.57 (t, 2H, J=6.3 Hz), 1.75-1.51 (m, 6H), 0.95 (s, 9H); 13C NMR (CDCl3, 100 MHz) δ 135.4 (4), 134.9 (3, d, J=3 Hz), 133.8 (2), 133.7 (6, d, J=10 Hz), 130.4 (6, d, J=13 Hz), 129.5 (2), 127.6 (4), 118.3 (3, d, J=85 Hz), 63.4, 31.9, 26.8 (3), 25.3, 23.0, 22.4 (d, J=3 Hz), 19.1; IR (film) νmax 3394, 2928, 2856, 2359, 1438, 1111, 996, 743, 703, 689 cm−1; ESI (M−Br+) 587. A solution of TBDPSphosphonium salt (2.5783 g, 3.9 mmol, 1.1 eq) in anhydrous THF (25 mL) under N2 at −78° C. was treated with n-BuLi (2.0M, 3.5 mL, 7.0 mmol, 2 eq). The reaction mixture was warmed to 25° C. and allowed to stir for 10 min. The reaction was recooled to −78° C. and treated with a solution of CHO-alkene (0.66 g, 3.5 mmol, 1 eq) in anhydrous THF (10 mL). The reaction mixture was then warmed to 25° C. and stirred for 1 h before an aqueous solution of saturated NH4Cl (60 mL) was added. The aqueous layer was extracted with EtOAc (3×60 mL) and the organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (SiO2, 3×20 cm, 0-20% EtOAc/hexanes, gradient elution) to afford alkene-alkene (0.57 g, 33%) as a clear oil (mixture of E/Z isomers); 1H NMR (CDCl3, 400 MHz) δ 7.67-7.57 (m, 4H), 7.45-7.33 (m, 7H), 7.24-7.09 (m, 3H), 6.63-6.35 (m, 2H), 6.14-5.61 (m, 2H), 3.70-3.58 (m, 2H), 2.21-2.06 (m, 4H), 1.64-1.23 (m, 8H), 1.04-1.01 (m, 9H), 0.94-0.80 (m, 3H); 13C NMR (CDCl3, 100 MHz) δ 136.6, 136.5, 135.5, 134.1, 133.2, 133.0, 132.8, 129.5, 129.1, 129.0, 128.0, 127.8, 127.6, 126.8, 126.2, 125.3, 63.7, 33.0, 32.2, 32.1, 32.0, 28.19, 28.15, 26.8, 26.0, 25.9, 25.7, 22.3, 19.2, 13.9; IR (film) νmax 2929, 2857, 1473, 1428, 1111, 823, 740, 701 cm−1; FABHRMS (NBA-CsI) m/z 629.2226 (C34H44OSi+Cs+ requires 629.2216). Alkene-alkene (0.4311 g, 0.87 mmol, 1 eq) was combined with 10% Pd/C (0.33 g) under Ar. Absolute EtOH (8 mL) was added and the atmosphere was purged to H2. The reaction was stirred at 25° C. for 24 h. The crude product was filtered through Celite to afford alkane (347.3 mg, 80%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ 7.84-7.78 (m, 4H), 7.56-7.44 (m, 6H), 7.27-7.21 (m, 4H), 3.80 (t, 2H, J=6.5 Hz), 2.73 (td, 4H, J=7.9, 2.4 Hz), 1.70 (m, 6H), 1.58-1.42 (m, 10H), 1.19 (s, 9H), 1.02 (t, 3H, J=7.0 Hz); 13C NMR (CDCl3, 100 MHz) δ 140.5, 140.4, 135.6, 134.1, 129.5, 129.1, 127.6, 125.7, 63.9, 32.7, 32.6, 32.5, 31.7, 31.3, 29.50, 29.46, 26.9, 25.7, 22.6, 19.2, 14.1; IR (film) νmax 3070, 2928, 2856, 1956, 1888, 1823, 1589, 1471, 1427, 1389, 1361, 1188, 1111, 1007, 939, 910, 823, 740, 701, 614 cm−1; FABHRMS (NBA-CsI) m/z 633.2525 (C34H48OSi+Cs+ requires 633.2529). A solution of alkane (325.7 mg, 0.65 mmol, 1 eq) in anhydrous THF (6 mL) under N2 was treated with TBAF (1M in THF, 1.3 mL, 1.3 mmol, 2 eq) and stirred at 25° C. for 1.5 h. Water (30 mL) was added and the aqueous layer was extracted with EtOAc (3×30 mL). The organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (SiO2, 2.5×15 cm, 10-33% EtOAc/hexanes, gradient elution) to afford alcohol (142.7 mg, 84%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ 7.18-7.11 (m, 4H), 3.64 (t, 2H, J=6.6 Hz), 2.66-2.61 (m, 4H), 1.64-1.57 (m, 6H), 1.45-1.32 (m, 10H), 0.94 (t, 3H, J=6.9 Hz); 13C NMR (CDCl3, 100 MHz) δ 140.4, 140.2, 129.02, 128.98, 125.7, 125.6, 62.7, 32.6 (2), 32.5, 31.7, 31.22, 31.20, 29.5, 29.4, 25.6, 22.6, 14.0; IR (film) νmax 3340, 2928, 2856, 1489, 1463, 1055, 750 cm−1; FABHRMS (NBA-NaI) m/z 262.2308 (C18H30O+.+ requires 262.2297). A solution of alcohol (128.9 mg, 0.49 mmol, 1 eq) in anhydrous DMF (1 mL) under N2 was treated with PDC (0.91 g, 2.4 mmol, 5 eq) at 25° C. for 8 h. Water (30 mL) was added and the aqueous layer was extracted with EtOAc (3×30 mL). The organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (SiO2, 2.5×15 cm, 20-50% EtOAc/hexanes, gradient elution) to afford acid (88.1 mg, 65%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ 7.16-7.10 (m, 4H), 2.61 (q, 4H, J=7.2 Hz), 2.37 (t, 2H, J=7.5 Hz), 1.70 (p, 2H, J=7.7 Hz), 1.59 (septet, 4H, J=7.7 Hz), 1.48-1.30 (m, 8H), 0.90 (t, 3H, J=7.0 Hz); 13C NMR (CDCl3, 100 MHz) δ 180.3, 140.5, 140.0, 129.1, 129.0, 125.8, 125.7, 34.0, 32.7, 32.4, 31.7, 31.3, 30.9, 29.4, 29.1, 24.6, 22.6, 14.0; IR (film) νmax 2928, 2858, 2359, 1709, 1489, 1462, 1412, 1287, 1242, 941, 751 cm−1; FABHRMS (NBA-NaI) m/z 299.1976 (C18H28O2+Na+ requires 299.1987). A solution of acid (62.3 mg, 0.23 mmol, 1 eq) in anhydrous CH2Cl2 (1.2 mL) under N2at 0° C. was treated with oxalyl chloride (2M in CH2Cl2, 0.34 mL, 0.68 mmol, 3 eq). The reaction mixture was warmed to 25° C. and stirred for 3 h before the solvent was removed in vacuo. The residue was cooled to 0° C. and treated with excess concentrated NH4OH (5 mL). Water (30 mL) was added and the aqueous layer was extracted with EtOAc (3×30 mL). The organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (SiO2, 2.5×15 cm, 33-66% EtOAc/hexanes, gradient elution) to afford 6 (36.9 mg, 59%) as a white solid; mp 58-59° C.; 1H NMR (CDCl3, 400 MHz) δ 7.14-7.08 (m, 4H), 5.91 (br, 1H), 5.49 (br, 1H), 2.58 (q, 4H, J=6.4 Hz), 2.20 (t, 2H, J=7.6 Hz), 1.66 (hextet, 2H, J=7.7 Hz), 1.55 (hex, 4H, J=8.4 Hz), 1.45-1.28 (m, 8H), 0.88 (t, 3H, J=6.8 Hz); 13C NMR (CDCl3, 100 MHz) δ 175.7, 140.5, 140.0, 129.1, 129.0, 125.8, 125.7, 35.8, 32.6, 32.4, 31.7, 31.2, 30.9, 29.4, 29.2, 25.4, 22.6, 14.1; IR (film) νmax 3366, 3195, 2925, 2855, 1664, 1629, 1491, 1465, 1412, 750 cm−1; FABHRMS (NBA-NaI) m/z 276.2329 (C18H29ON+H+ requires 276.2327).
[Compound]
Name
CHO-alkene
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.9889 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.23 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Quantity
7 mL
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
0.9119 g
Type
reactant
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
alkene
Quantity
0.9796 g
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
alkene
Quantity
0.9394 g
Type
reactant
Reaction Step Ten
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Ten
Quantity
10 mL
Type
solvent
Reaction Step Ten
Name
Quantity
60 mL
Type
reactant
Reaction Step Eleven
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-pentanol (0.9889 g, 5.9 mmol, 1 eq) in anhydrous CH2Cl2 (20 mL) under N2 at 25° C. was treated with anhydrous Et3N (1.0 mL, 7.2 mmol, 1.2 eq), TBDPSCl (1.7 mL, 6.5 mmol, 1.1 eq) and DMAP (0.23 g, 1.9 mmol, 0.3 eq). The reaction mixture was stirred for 2 h before an aqueous solution of saturated NH4Cl (100 mL) was added. The aqueous layer was extracted with EtOAc (3×100 mL) and the organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was chromatographed (Sio2, 5×20 cm, 0-20% EtOAc/hexanes, gradient elution) to afford TBDPSOH (2.35 g, 98%) as a clear oil; 1H NMR (CDCl3, 400 MHz) δ7.66-7.60 (m, 4H) 7.44-7.33 (m, 6H), 3.64 (t, 2H, J=6.1 Hz), 3.37 (t, 2H, J=6.9 Hz), 1.82 (p, 2H, J=7.3 Hz), 1.59-1.45 (m, 4H), 1.03 (s, 9H); 13C NMR (CDCl3, 100 MHz) δ135.6, 129.6, 127.6, 127.5, 63.5, 33.9, 32.5, 31.6, 26.8, 24.5, 19.2; IR (film) υmax 3069, 2930, 2856, 2359, 1470, 1427, 1389, 1106, 822, 738, 700 cm−1; FABHRMS (NBA-CsI) m/z 537.0235 (C21H29OSiBr+Cs+ requires 537.0225).
Quantity
0.9889 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.23 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Silanol, (1,1-dimethylethyl)diphenyl-
Reactant of Route 2
Silanol, (1,1-dimethylethyl)diphenyl-
Reactant of Route 3
Silanol, (1,1-dimethylethyl)diphenyl-
Reactant of Route 4
Silanol, (1,1-dimethylethyl)diphenyl-
Reactant of Route 5
Silanol, (1,1-dimethylethyl)diphenyl-
Reactant of Route 6
Silanol, (1,1-dimethylethyl)diphenyl-

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